molecular formula C10H6FNO2 B1288038 6-Fluoroquinoline-4-carboxylic acid CAS No. 220844-73-5

6-Fluoroquinoline-4-carboxylic acid

Cat. No.: B1288038
CAS No.: 220844-73-5
M. Wt: 191.16 g/mol
InChI Key: FNGWSJQERDIOJO-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring

Mechanism of Action

Target of Action

The primary target of 6-Fluoroquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .

Mode of Action

This compound interacts with hTopoIIα, inhibiting its function . The compound’s interaction with hTopoIIα has been confirmed through docking studies, which showed a good correlation between calculated interactions with hTopoIIα and observed IC50 values .

Biochemical Pathways

The inhibition of hTopoIIα by this compound affects the DNA replication process, leading to cell cycle arrest and apoptosis . This results in the reduction of cellular viability in various carcinoma cell lines .

Pharmacokinetics

The compound’s structural similarity to other fluoroquinolones suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fluoroquinolones are generally well-absorbed and widely distributed in the body, with metabolism occurring primarily in the liver and excretion through the kidneys .

Result of Action

The action of this compound leads to significant anticancer activity. It has been found to be more potent than doxorubicin in reducing cellular viability in various carcinoma cell lines . Furthermore, it induces apoptotic DNA fragmentation, confirming the induction of apoptosis .

Action Environment

Like other fluoroquinolones, its stability, efficacy, and action could potentially be influenced by factors such as ph, temperature, and the presence of metal ions .

Biochemical Analysis

Biochemical Properties

6-Fluoroquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The compound binds to these enzymes, inhibiting their activity and thereby preventing bacterial cell division and proliferation . Additionally, this compound forms complexes with metal ions, which can further enhance its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts DNA replication by inhibiting DNA gyrase and topoisomerase IV, leading to cell death . In mammalian cells, the compound has been shown to exhibit cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2 . It induces apoptosis in these cells by causing DNA fragmentation and activating apoptotic pathways . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATPase domain of topoisomerase IIα, inhibiting its activity and leading to the accumulation of DNA breaks . This inhibition disrupts the normal function of the enzyme, preventing the relaxation of supercoiled DNA and ultimately causing cell death. Additionally, the compound’s interaction with DNA gyrase and topoisomerase IV involves the formation of a stable complex that prevents the resealing of DNA breaks, further contributing to its antibacterial and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity for extended periods . Its degradation products can form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial or anticancer activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The compound’s metabolites can retain biological activity, contributing to its overall pharmacological effects. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that are critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear enzymes . It can also be found in the mitochondria, where it affects mitochondrial DNA and respiratory enzymes . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . This reaction yields quinoline-2,4-dicarboxylic acid, which can be further modified to introduce the fluorine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as montmorillonite K-10, has been explored to promote sustainable and green chemistry practices .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, such as amino or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 6-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it exhibits a different spectrum of activity and potency. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes and inhibit DNA gyrase more effectively .

Properties

IUPAC Name

6-fluoroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGWSJQERDIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594217
Record name 6-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-73-5
Record name 6-Fluoroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoroquinoline-2,4-dicarboxylic acid (0.103 g, 0.437 mmol) was transferred in a pressure tube, 6 mL water was added. The closed tube was heated to 200° C. for 4 h. After slow cooling of the tube, the resulting precipitate was filtered and washed with water to yield white crystals
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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